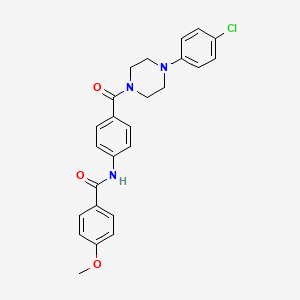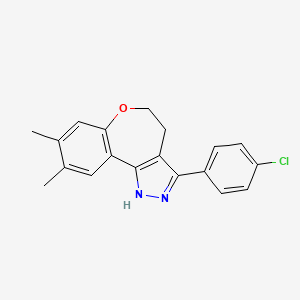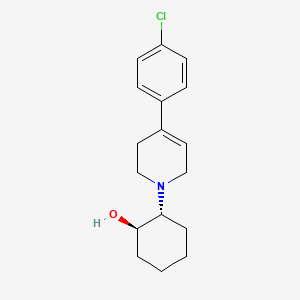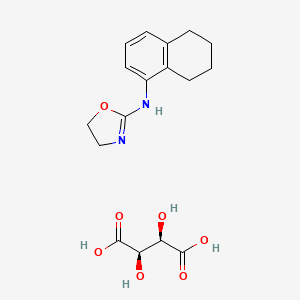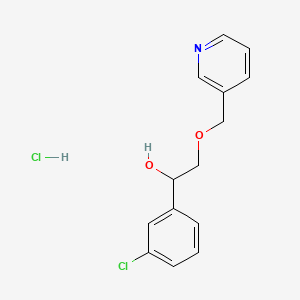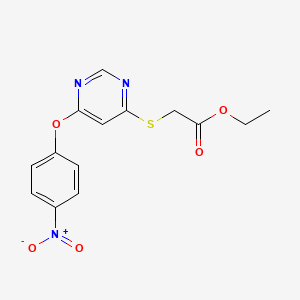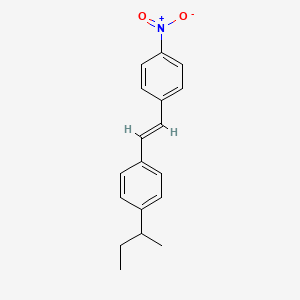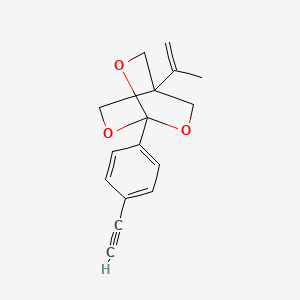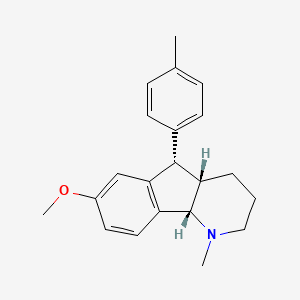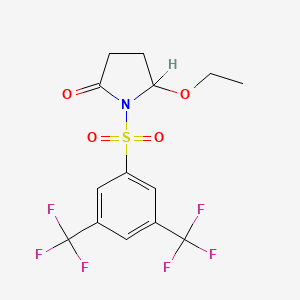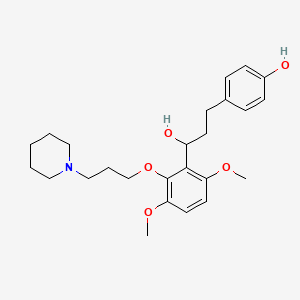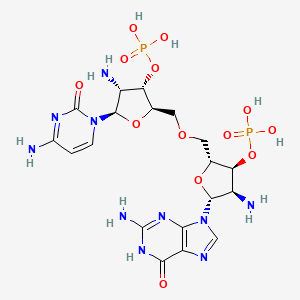
5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is a synthetic nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to mask reactive functional groups during the synthesis.
Formation of the Nucleotide Backbone: The nucleotide backbone is constructed using phosphoramidite chemistry or other suitable methods.
Coupling of Nucleobases: The guanine and cytidine bases are coupled to the backbone.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of nucleotide analogs often involves large-scale synthesis using automated synthesizers. These machines can efficiently carry out the repetitive steps of nucleotide coupling and deprotection, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can modify the nucleotide bases or the phosphate backbone.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized nucleotide analogs with modified bases.
Reduction Products: Reduced nucleotide analogs with altered functional groups.
Substitution Products: Substituted nucleotide analogs with new functional groups attached.
Applications De Recherche Scientifique
Chemistry
Synthesis of Modified Nucleic Acids: Used to create DNA or RNA with altered properties for research purposes.
Study of Nucleotide Interactions: Helps in understanding how nucleotides interact with enzymes and other biomolecules.
Biology
Gene Regulation Studies: Used to investigate the role of specific nucleotides in gene expression and regulation.
DNA Repair Mechanisms: Helps in studying how cells repair damaged DNA.
Medicine
Antiviral Agents: Some nucleotide analogs are used as antiviral drugs, interfering with viral replication.
Cancer Treatment: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Pharmaceuticals: Plays a role in the design and synthesis of new drugs.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleotides and incorporating into nucleic acids. This can lead to:
Chain Termination: Preventing the elongation of DNA or RNA chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis.
Mutagenesis: Introducing mutations into the genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Phosphoryl-(3’-amino-3’-deoxyadenylyl)-(3’-5’)-3’-amino-3’-deoxyuridine
- 5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxyadenosine
Uniqueness
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is unique due to its specific combination of guanine and cytidine bases, which may confer distinct properties in terms of stability, reactivity, and biological activity.
Propriétés
Numéro CAS |
109679-54-1 |
|---|---|
Formule moléculaire |
C19H28N10O13P2 |
Poids moléculaire |
666.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
Clé InChI |
ICCNTHLFMSAJHY-KZLWWIKISA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


